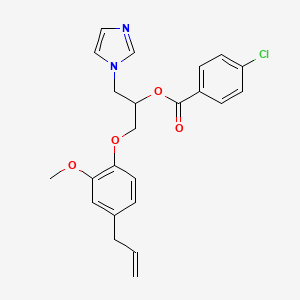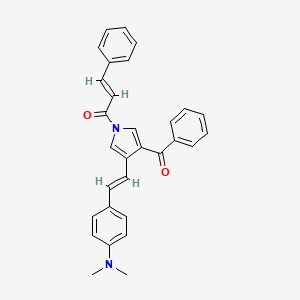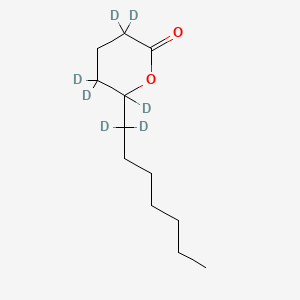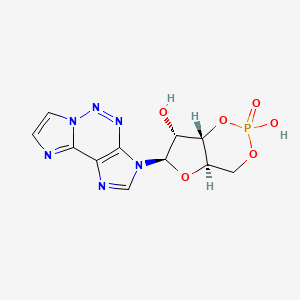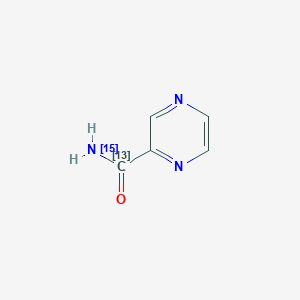
Pyrazinamide-13C,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinamide-13C,15N, also known as Pyrazinecarboxamide-13C,15N, is a labeled form of Pyrazinamide. Pyrazinamide is a potent and orally active antitubercular antibiotic. It is a proagent that is converted to the active form pyrazinoic acid by the enzyme pyrazinamidase encoded by the pncA gene in Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Pyrazinamide-13C,15N involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the Pyrazinamide molecule. This can be achieved through the use of labeled precursors in the synthesis process. For example, the synthesis may involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia or other nitrogen sources .
Industrial Production Methods
Industrial production of this compound typically involves the use of specialized growth chambers and hydroponic nutrient supply systems to produce uniformly labeled plants or microorganisms. These organisms are then used to extract the labeled compounds. The process ensures a high degree of enrichment with uniformly distributed isotopes .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazinamide-13C,15N undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazinoic acid.
Reduction: Reduction of the carbonyl group to form hydroxyl derivatives.
Substitution: Substitution reactions involving the amide group.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophilic reagents under basic or acidic conditions.
Major Products
Oxidation: Pyrazinoic acid.
Reduction: Hydroxyl derivatives of Pyrazinamide.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Pyrazinamide-13C,15N is widely used in scientific research due to its labeled isotopes, which allow for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in studying the metabolic pathways and enzyme interactions in microorganisms.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new antitubercular drugs and in quality control processes.
Mecanismo De Acción
Pyrazinamide-13C,15N exerts its effects by being converted to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport functions in Mycobacterium tuberculosis. It also interferes with fatty acid synthase, which is essential for the bacterium’s growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: Another antitubercular drug that inhibits the synthesis of mycolic acids.
Rifampin: Inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall.
Uniqueness
Pyrazinamide-13C,15N is unique due to its labeled isotopes, which make it an invaluable tool in research. Unlike other antitubercular drugs, this compound allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with unlabeled compounds .
Propiedades
Fórmula molecular |
C5H5N3O |
|---|---|
Peso molecular |
125.10 g/mol |
Nombre IUPAC |
pyrazine-2-(15N)carboxamide |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i5+1,6+1 |
Clave InChI |
IPEHBUMCGVEMRF-MPOCSFTDSA-N |
SMILES isomérico |
C1=CN=C(C=N1)[13C](=O)[15NH2] |
SMILES canónico |
C1=CN=C(C=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


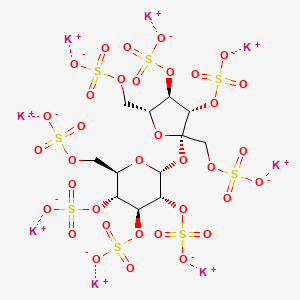
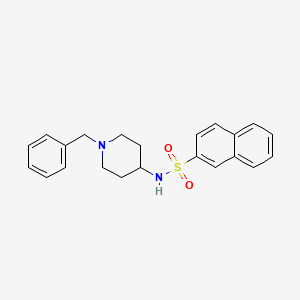
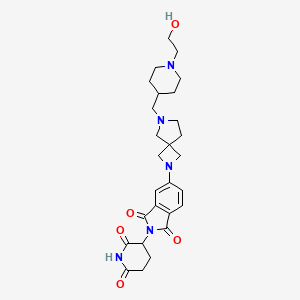

![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
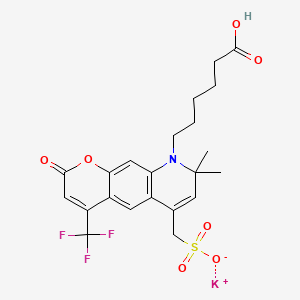
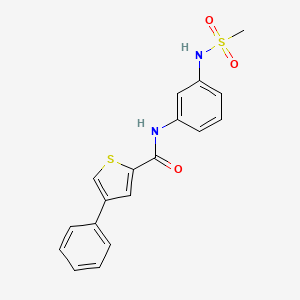
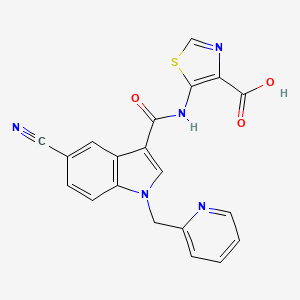
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

